N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes both diethylamino and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine and phenylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems to monitor and control the reaction parameters, such as temperature, pressure, and pH, is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: This compound shares the diethylamino and phenyl groups but differs in its overall structure and functional groups.
N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide: Another compound with a similar diethylamino group but with a different core structure.
Uniqueness
N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
109814-59-7 |
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Molecular Formula |
C17H22N2O2S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[diethylamino(phenyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O2S2/c1-4-19(5-2)22(16-9-7-6-8-10-16)18-23(20,21)17-13-11-15(3)12-14-17/h6-14H,4-5H2,1-3H3 |
InChI Key |
ODFJGWWPBYSTOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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